3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride
Description
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a pyrrolidine-based compound functionalized with a 3-chlorophenoxy group via a methyl linker and stabilized as a hydrochloride salt. Pyrrolidine derivatives are widely explored in drug discovery for their conformational rigidity and ability to modulate biological targets, such as receptors or enzymes .
Properties
IUPAC Name |
3-[(3-chlorophenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO.ClH/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFFXQSXLGDQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride typically involves the reaction of 3-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
Chemistry
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride serves as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it valuable for developing new compounds.
Common Reactions :
- Oxidation : Can be oxidized to form carboxylic acids or ketones.
- Reduction : Reduction leads to the formation of alcohols or amines.
- Substitution : The chlorophenoxy group can participate in nucleophilic substitution reactions.
| Reaction Type | Reagents Used | Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Carboxylic acids, ketones |
| Reduction | Lithium aluminum hydride | Alcohols, amines |
| Substitution | Sodium methoxide | Ether, ester derivatives |
Biology
In biological research, this compound has been investigated for its potential effects on cellular processes and signaling pathways. It is hypothesized to interact with specific molecular targets, including enzymes and receptors.
- Mechanism of Action : The compound may inhibit certain enzymes involved in metabolic pathways or modulate neurotransmitter receptors, influencing central nervous system functions.
Medicine
The compound has shown promise in pharmacological research for its potential therapeutic properties. It has been explored as a precursor in drug development, particularly for conditions requiring modulation of neurotransmitter activity.
- Therapeutic Potential : Investigated for roles in pain management and seizure control due to its interaction with sodium and calcium channels and GABA receptors.
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its properties make it suitable for enhancing product quality in pharmaceuticals and agrochemicals.
Case Studies
- Anticonvulsant Activity : A study evaluated the anticonvulsant effects of pyrrolidine derivatives, including this compound, demonstrating significant activity in animal models.
- Antimicrobial Properties : Research highlighted the antimicrobial effects of this compound against various pathogens, suggesting its potential as an active ingredient in therapeutic formulations.
Mechanism of Action
The mechanism of action of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride involves its interaction with specific molecular targets within cells. The compound can modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular functions. The exact pathways and targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs, their molecular characteristics, and applications inferred from the evidence:
*Hypothetical data for the target compound based on calculations.
Biological Activity
3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14ClN
- CAS Number : 1219949-32-2
- Chemical Structure : The compound consists of a pyrrolidine ring substituted with a chlorophenoxy group, which is believed to influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:
- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
- Receptors : It is hypothesized to interact with neurotransmitter receptors, contributing to its effects on the central nervous system.
Biological Activities
Research has identified several key biological activities associated with this compound:
Antimicrobial Activity
Studies have shown that pyrrolidine derivatives exhibit significant antimicrobial properties. For instance, in a comparative study:
- Activity Against Bacteria : Compounds similar to this compound demonstrated effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 31.25 µg/mL to 125 µg/mL against resistant strains like A. baumannii .
Anticancer Activity
Pyrrolidine derivatives have also been investigated for their anticancer potential. For example:
- Cell Lines Tested : Compounds were evaluated against human cancer cell lines such as HT29 (colon cancer) and Jurkat (T-cell leukemia).
- IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutic agents like doxorubicin, indicating potent cytotoxic effects .
Neuroprotective Effects
Research suggests that the compound may possess neuroprotective properties:
- Cholinesterase Inhibition : Similar pyrrolidine compounds have shown inhibition of acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
- Mechanism : This inhibition potentially enhances acetylcholine levels in the synaptic cleft, improving cognitive function.
Case Studies and Research Findings
| Study | Focus | Key Findings |
|---|---|---|
| Poyraz et al. (2023) | Antimicrobial Activity | Identified significant inhibition against A. baumannii with MIC values of 31.25 µg/mL. |
| Poyraz et al. (2018) | Anticancer Activity | Showed that pyrrolidine derivatives had IC50 values lower than doxorubicin in HT29 cells. |
| PMC Study (2023) | Cholinesterase Inhibition | Highlighted the potential for neuroprotective effects through AChE inhibition in pyrrolidine derivatives. |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 3-[(3-Chlorophenoxy)methyl]pyrrolidine hydrochloride to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as solvent polarity (e.g., dichloromethane for controlled reactivity), stoichiometric ratios of intermediates, and purification techniques like column chromatography or recrystallization. For example, highlights the importance of using protective equipment during synthesis to avoid contamination, while describes a multi-step synthesis route involving nucleophilic substitution and reduction steps, achieving an overall yield of ~13%. Monitoring reaction progress via TLC or HPLC is critical to isolate the target compound from byproducts .
Q. Which analytical techniques are critical for confirming the molecular structure of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming proton and carbon environments, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography can resolve stereochemistry if crystalline forms are obtainable. and emphasize the use of UV/Vis spectroscopy (λmax analysis) and chromatographic purity assessments (≥98%) to ensure compound integrity .
Q. What are the essential safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Safety measures include wearing PPE (gloves, goggles, lab coats), working in a fume hood to avoid inhalation of aerosols, and using inert atmospheres (e.g., glove boxes) for hygroscopic or reactive intermediates. and specify protocols for waste disposal, requiring segregation of hazardous residues and collaboration with certified waste management services. Emergency response guidelines (e.g., skin/eye rinsing with water for 15 minutes) are detailed in .
Advanced Research Questions
Q. How can researchers investigate the interaction of this compound with biological targets such as neurotransmitter receptors?
- Methodological Answer : Radioligand binding assays (e.g., using ³H-labeled analogs) and functional assays (e.g., calcium flux or electrophysiology) are employed to assess affinity and efficacy. and highlight the use of discriminative stimulus models in rodents to compare pharmacological effects with reference compounds like phencyclidine (PCP). Computational docking studies (e.g., molecular dynamics in ) can predict binding poses in silico before experimental validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
